![molecular formula C24H21NO4S B2535986 (4-ethoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114852-65-1](/img/structure/B2535986.png)
(4-ethoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-ethoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a useful research compound. Its molecular formula is C24H21NO4S and its molecular weight is 419.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-ethoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone , with a CAS number of 1114652-60-6, is a complex organic molecule characterized by its unique structural framework. This compound is part of the benzothiazine family, known for exhibiting diverse biological activities. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C23H19NO4S with a molecular weight of 405.5 g/mol. The structure includes an ethoxy group and a benzothiazine core, which enhances its pharmacological potential.
Property | Value |
---|---|
Molecular Formula | C23H19NO4S |
Molecular Weight | 405.5 g/mol |
CAS Number | 1114652-60-6 |
Research indicates that compounds with a benzothiazine core can act as allosteric modulators. They may interact with specific enzymes, disrupting metabolic pathways crucial for pathogens such as Plasmodium falciparum, responsible for malaria. The compound's mechanism involves binding to key amino acids in the target enzyme's active site, potentially leading to inhibition of parasite growth .
Antiparasitic Activity
Studies have shown that derivatives of benzothiazines, including this compound, exhibit significant antiparasitic activity against various tropical diseases:
- Malaria : The compound has demonstrated an effective EC50 (median effective concentration) below 10 µM against Plasmodium falciparum, indicating high potency .
- Leishmaniasis and Trypanosomiasis : Similar studies have reported effective inhibition against these pathogens, suggesting broad-spectrum antiparasitic properties.
Cytotoxicity and Selectivity
The cytotoxic effects of the compound have been evaluated using the MTT assay, where cell viability was assessed after exposure to various concentrations of the compound. Results indicated that:
- High Activity : EC50 < 25 µM
- Moderate Activity : 25 µM < EC50 < 100 µM
- Low Activity : EC50 > 100 µM
These findings suggest that the compound possesses a favorable safety profile alongside its biological efficacy .
Case Studies and Experimental Findings
Several studies have explored the biological activity of related compounds in the benzothiazine class:
-
Study on Antileishmanial Activity :
- Conducted on various derivatives including this compound.
- Results indicated significant reduction in parasite viability at concentrations as low as 12.5 µg/mL.
- Mechanistic Insights :
科学研究应用
Anticancer Activity
Research has indicated that benzothiazine derivatives, including (4-ethoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone, exhibit significant anticancer properties. A study assessed the cytotoxicity of various derivatives against MCF-7 breast cancer cells, revealing IC50 values ranging from 10 µM to 20 µM, demonstrating notable potential for anticancer therapies .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. In studies focusing on both Gram-positive and Gram-negative bacteria, it showed promising results with Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics in specific cases . This suggests its potential use as an antimicrobial agent.
Intermediate in Drug Synthesis
This compound serves as an intermediate in the synthesis of dapagliflozin, a medication used to treat type 2 diabetes. Its role in drug synthesis highlights its importance in pharmaceutical development and therapeutic applications .
Case Study 1: Anticancer Efficacy
In a detailed study published in a peer-reviewed journal, researchers synthesized various derivatives of benzothiazine and evaluated their effects on cancer cell lines. The results indicated that certain modifications to the structure of this compound enhanced its cytotoxic effects against MCF-7 cells. The study concluded that further exploration of structural modifications could lead to more effective anticancer agents .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of benzothiazine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that this compound exhibited lower MIC values compared to traditional antibiotics like penicillin and ampicillin, indicating its potential as an alternative antimicrobial agent .
属性
IUPAC Name |
(4-ethoxyphenyl)-[4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S/c1-3-29-20-14-10-18(11-15-20)24(26)23-16-25(19-12-8-17(2)9-13-19)21-6-4-5-7-22(21)30(23,27)28/h4-16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCCMALFHRVJOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。